molecular formula C11H15NO3S3 B3057739 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine CAS No. 84655-87-8

4-(4-Methylphenyl)sulfonyldisulfanylmorpholine

Cat. No.: B3057739
CAS No.: 84655-87-8
M. Wt: 305.4 g/mol
InChI Key: GXLOHCOQTDUBKR-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfonyldisulfanylmorpholine is a chemical compound with the molecular formula C11H15NO3S3 and a molecular weight of 305.437 g/mol . It is known for its unique structure, which includes a morpholine ring and a sulfonyldisulfanyl group attached to a 4-methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base, followed by oxidation to form the disulfide bond . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methylphenyl)sulfonyldisulfanylmorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The sulfonyldisulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Methylphenyl)sulfonyldisulfanylmorpholine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine exerts its effects involves the interaction of its sulfonyldisulfanyl group with various molecular targets. This group can form disulfide bonds with thiol-containing molecules, affecting the structure and function of proteins and enzymes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine include:

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonyldisulfanyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S3/c1-10-2-4-11(5-3-10)18(13,14)17-16-12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLOHCOQTDUBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SSN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318788
Record name 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84655-87-8
Record name NSC336024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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